
Obeticholic acid
Overview
Description
Obeticholic acid (OCA) is a semi-synthetic, selective farnesoid X receptor (FXR) agonist derived from chenodeoxycholic acid. It is the first-in-class FXR agonist approved by the FDA as a second-line therapy for primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) or as monotherapy in UDCA-intolerant patients . OCA’s mechanism involves FXR activation, which regulates bile acid synthesis, glucose/lipid metabolism, and anti-inflammatory pathways. With an EC50 of <90 nM in functional assays, OCA is ~100-fold more potent than its natural precursor .
Clinical trials highlight its efficacy in reducing alkaline phosphatase (ALP) and bilirubin levels in PBC and improving fibrosis in non-alcoholic steatohepatitis (NASH). In the POISE trial, OCA (5–10 mg or 10 mg) achieved primary endpoints (ALP <1.67× upper limit of normal [ULN] and total bilirubin normalization) in 46–47% of PBC patients versus 10% with placebo . In NASH (REGENERATE trial), 25 mg OCA improved fibrosis by ≥1 stage in 23.1% of patients versus 11.9% with placebo . However, OCA is associated with dose-dependent pruritus (17–68% vs. 38% placebo) and elevated LDL cholesterol (51% at 25 mg) . Despite its benefits, FDA approval for NASH was denied pending further safety and efficacy data .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of obeticholic acid involves direct alkylation at the C-6 position of chenodeoxycholic acid. This process includes the use of an alkylating agent to introduce an ethyl group at the specified position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yield, reduced cost, and improved safety profiles. The process involves multiple steps, including purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Obeticholic acid undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
FDA-Approved Indications
Primary Biliary Cholangitis (PBC)
Obeticholic acid is FDA-approved for treating PBC, a chronic liver disease characterized by progressive inflammation and destruction of bile ducts. This approval was based on its ability to reduce alkaline phosphatase levels in patients who have had an inadequate response to ursodeoxycholic acid therapy. In clinical trials, this compound demonstrated a significant reduction in alkaline phosphatase levels compared to placebo, indicating its efficacy as a second-line treatment option for PBC patients .
Clinical Outcomes
A real-world study indicated that this compound treatment reduced the risk of hospitalization for hepatic decompensation, liver transplant, or death by 63% compared to non-treated individuals . Furthermore, long-term studies have shown improved event-free survival rates among patients treated with this compound .
Off-Label Uses
Primary Sclerosing Cholangitis (PSC)
While not FDA-approved for PSC, this compound is being studied for its potential benefits in this condition. A phase 2 trial reported reductions in serum alkaline phosphatase levels among patients treated with this compound .
Nonalcoholic Steatohepatitis (NASH)
this compound is also being investigated for NASH, a common liver condition that can progress to cirrhosis. In a multicenter randomized controlled trial, patients receiving this compound showed significant improvements in liver histology and fibrosis markers compared to those receiving placebo. Specifically, the 25 mg dose led to notable improvements in fibrosis and key components of NASH disease activity .
Comprehensive Data Table
Case Studies and Clinical Trials
- PBC Treatment Study : A randomized controlled trial involving 165 patients with PBC showed that those treated with this compound had statistically significant reductions in alkaline phosphatase levels compared to placebo .
- NASH Interim Analysis : An interim analysis from an ongoing phase 3 study indicated that 23% of patients receiving the highest dose of this compound achieved fibrosis improvement compared to only 12% in the placebo group, highlighting its potential as an effective treatment for NASH .
- Real-World Evidence Study : A comprehensive analysis of real-world data demonstrated that patients with early-stage PBC receiving this compound had significantly better clinical outcomes than those on standard therapy alone, reinforcing its role as a valuable therapeutic option .
Mechanism of Action
Obeticholic acid exerts its effects by activating the farnesoid X receptor, a nuclear receptor expressed in the liver and intestine. Activation of this receptor leads to a reduction in bile acid synthesis and hepatic uptake, as well as an increase in bile acid efflux from the liver. This helps to maintain bile acid homeostasis and reduce liver damage .
Comparison with Similar Compounds
FXR Agonists in Clinical Development
Table 1: Key FXR Agonists and Their Profiles
Key Findings :
- Potency : OCA’s EC50 (<90 nM) and 100-fold higher potency over natural bile acids make it the most potent FXR agonist in clinical use .
- Efficacy: OCA demonstrates consistent ALP and fibrosis improvement but lags in NASH resolution (12% vs. 8% placebo, non-significant) . Tropifexor and Cilofexor show milder pruritus rates (27–31%) but less robust fibrosis data .
- Safety : OCA’s LDL elevation and pruritus are dose-limiting. EDP-305 and Tropifexor may offer better tolerability but lack Phase III validation .
Bile Acid Analogs and PPAR Agonists
Table 2: Non-FXR Agents in NASH/PBC
Compound | Mechanism | Development Stage | Key Efficacy Data | Safety Profile | Approval Status |
---|---|---|---|---|---|
Aramchol | SCD1 inhibitor | Phase III (NASH) | Reduced liver fat by 47% (vs. 24% placebo) | Minimal pruritus | Investigational |
Saroglitazar | PPAR-α/γ agonist | Marketed (India) | NASH resolution in 48% (vs. 22% placebo) | Weight gain, edema | Approved for NASH (India) |
Seladelpar | PPAR-δ agonist | Phase III (PBC) | ALP reduction by 45% (vs. 5% placebo) | No pruritus | Investigational |
Key Findings :
- Aramchol : Unlike OCA, it reduces hepatic steatosis without significant pruritus but lacks fibrosis data .
- Saroglitazar : The only approved NASH drug (India) but targets PPAR receptors, increasing metabolic risks (e.g., weight gain) .
Combination Therapies
Emerging strategies aim to mitigate OCA’s adverse effects. For example, combining OCA with ACOX1 inhibitors reduces LDL elevation and enhances anti-steatotic effects by suppressing IL-1β and α-SMA pathways . Additionally, biomarkers linked to alternative bile acid synthesis pathways may optimize OCA dosing .
Q & A
Basic Research Questions
Q. What is the mechanistic basis for obeticholic acid's activity as a farnesoid X receptor (FXR) agonist?
this compound (OCA) binds to and activates FXR, a nuclear receptor regulating bile acid homeostasis. This activation suppresses bile acid synthesis via downregulation of CYP7A1 and enhances biliary excretion through upregulation of transporters like BSEP and MRP2. Experimental validation typically involves in vitro FXR luciferase reporter assays and in vivo models measuring bile acid pool size and hepatic gene expression .
Q. What are the primary biochemical endpoints used to evaluate this compound in clinical trials for cholestatic liver diseases?
Key endpoints include reductions in alkaline phosphatase (ALP) and total bilirubin. For example, the POISE trial (NCT01473524) defined success as ALP <1.67×ULN with ≥15% reduction and normal bilirubin. These biomarkers correlate with reduced risk of liver transplantation or death in primary biliary cholangitis (PBC) .
Q. How is pruritus managed in trials involving this compound?
Pruritus, a common adverse event (56–68% in OCA groups vs. 38% in placebo), is assessed using visual analog scales (VAS) or dedicated questionnaires. Dose titration (e.g., 5 mg to 10 mg) and adjunct therapies like bile acid sequestrants or antihistamines are employed to mitigate symptoms without compromising efficacy .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on this compound's antifibrotic efficacy between PBC and NASH trials?
In PBC trials (e.g., POISE), OCA improved ALP but showed no significant fibrosis reduction. Conversely, in NASH (REGENERATE trial), OCA demonstrated fibrosis improvement (≥1 stage) in 23% of patients at 18 months. Methodological differences include trial duration, patient stratification (e.g., baseline fibrosis severity), and endpoint selection (biochemical vs. histologic). Meta-analyses comparing fibrosis endpoints across diseases are critical .
Q. What statistical approaches address confounding variables in this compound's pharmacokinetic (PK) studies?
Population PK models account for covariates like body weight (lower exposure with higher weight) and hepatic impairment (17-fold AUC increase in Child-Pugh C). Nonlinear mixed-effects modeling (NONMEM) is used to adjust for enterohepatic recirculation and metabolite accumulation (e.g., glyco-OCA, tauro-OCA) .
Q. How do researchers design adaptive trials to balance this compound's efficacy and safety in vulnerable populations?
Adaptive designs (e.g., dose escalation, biomarker-driven enrollment) are employed in populations with hepatic impairment. For example, COBALT trial (NCT02308111) excluded advanced PBC patients due to safety risks, highlighting the need for stringent inclusion criteria and frequent safety monitoring (e.g., bilirubin, INR) .
Q. What methodologies validate noninvasive biomarkers as surrogates for histologic endpoints in this compound trials?
Transient elastography (FibroScan) and enhanced liver fibrosis (ELF) scores are correlated with biopsy results. In REGENERATE, OCA’s fibrosis benefit was validated against biopsy, while ALP reductions in POISE were linked to clinical outcomes. Sensitivity analyses and receiver operating characteristic (ROC) curves assess biomarker reliability .
Q. Methodological Considerations
Q. How are composite endpoints optimized in this compound trials to reflect clinical relevance?
Composite endpoints (e.g., ALP normalization + bilirubin stability) are weighted using Delphi consensus methods involving hepatologists. Sensitivity analyses test endpoint robustness against alternative thresholds (e.g., ALP <1.5×ULN vs. <1.67×ULN) .
Q. What strategies mitigate bias in open-label extensions of this compound trials?
Blinded endpoint adjudication and propensity score matching adjust for confounding in long-term extensions. For example, the REGENERATE open-label phase used centralized pathologists masked to treatment allocation for biopsy assessments .
Properties
Key on ui mechanism of action |
Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver. |
---|---|
CAS No. |
459789-99-2 |
Molecular Formula |
C26H44O4 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,10S,13R,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19?,20?,21+,23?,24-,25-,26-/m1/s1 |
InChI Key |
ZXERDUOLZKYMJM-AMGBFIHRSA-N |
SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Appearance |
White to off-white solid powder |
boiling_point |
562.9±25 |
melting_point |
108-110 |
Key on ui other cas no. |
459789-99-2 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
6-ECDCA 6-ethyl chenodeoxycholic acid 6-ethyl-3,7-dihydroxycholan-24-oic acid 6-ethylchenodeoxycholic acid 6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid 6alpha-ethyl-chenodeoxycholic acid 6ECDCA cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)- DSP-1747 DSP1747 INT 747 INT-747 INT747 obeticholic acid Ocaliva |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.